2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone
Overview
Description
2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO. It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Safety and Hazards
The compound is classified as acutely toxic, harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
The mode of action of 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone is currently unknown due to the lack of research data . As a brominated compound, it might potentially act as an electrophile, reacting with nucleophilic sites in biological molecules, but this is purely speculative without specific experimental evidence.
Biochemical Pathways
Given the lack of specific target and mode of action information, it’s challenging to outline the biochemical pathways that this compound might affect
Result of Action
Without specific information on the compound’s targets, mode of action, and biochemical pathways, it’s difficult to describe the molecular and cellular effects of this compound .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids . These interactions can result in modifications to the structure and function of these biomolecules, potentially altering cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can influence gene expression and cellular metabolism. Additionally, this compound can induce oxidative stress in cells, leading to changes in cellular function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission . By inhibiting this enzyme, this compound can disrupt normal cellular signaling and lead to alterations in cellular function. Additionally, this compound can bind to DNA and proteins, causing structural changes that affect their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including increased oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as neurotoxicity . These adverse effects are likely due to the formation of reactive intermediates and the induction of oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can further interact with other biomolecules . The metabolic flux of this compound can influence the levels of various metabolites, potentially affecting cellular function and viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, where it can exert its biochemical effects . The distribution of this compound can influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and the nucleus, through post-translational modifications and targeting signals . The localization of this compound in these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(4-chloro-3-fluorophenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert atmosphere and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at room temperature.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at elevated temperatures.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: 1-(4-chloro-3-fluorophenyl)ethanol.
Oxidation: 4-chloro-3-fluorobenzoic acid.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-fluorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
Uniqueness
2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This compound’s specific substitution pattern can lead to different chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2-bromo-1-(4-chloro-3-fluorophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZERMIWLAGUTQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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